An In-depth Technical Guide to Methyl 2-(2-chlorophenyl)-2-oxoacetate (CAS: 34966-49-9)
An In-depth Technical Guide to Methyl 2-(2-chlorophenyl)-2-oxoacetate (CAS: 34966-49-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 2-(2-chlorophenyl)-2-oxoacetate, a key organic building block and a notable impurity in the synthesis of the antiplatelet drug, Clopidogrel. This document details its physicochemical properties, synthesis, and analytical data, offering valuable insights for professionals in chemical research and pharmaceutical development.
Chemical Identity and Properties
Methyl 2-(2-chlorophenyl)-2-oxoacetate is an alpha-keto ester characterized by a 2-chlorophenyl substituent. Its chemical structure and properties are summarized below.
Table 1: Physicochemical Properties of Methyl 2-(2-chlorophenyl)-2-oxoacetate
| Property | Value | Source |
| CAS Number | 34966-49-9 | [1][2] |
| Molecular Formula | C₉H₇ClO₃ | [1] |
| Molecular Weight | 198.61 g/mol | [2] |
| IUPAC Name | methyl 2-(2-chlorophenyl)-2-oxoacetate | [1] |
| Synonyms | Methyl (2-chlorophenyl)(oxo)acetate, methyl o-chlorobenzoylformate, Clopidogrel Impurity 88 | [1] |
| Physical Form | Liquid | [2] |
| Purity | Typically ≥97% | [3] |
| Storage Temperature | Room temperature | [2] |
| Flash Point | 126.5 ± 21.6 °C | [2] |
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
| XLogP3 | 2.3 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 3 | [1] |
| Exact Mass | 198.0083718 | [1] |
| Topological Polar Surface Area | 43.4 Ų | [1] |
Synthesis and Experimental Protocols
Experimental Protocol: Adapted Synthesis of Methyl 2-(2-chlorophenyl)-2-oxoacetate
This protocol is adapted from the synthesis of Methyl 2-(4-chlorophenyl)-2-oxoacetate.[4]
Materials:
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2-Chlorotoluene (as a precursor to 2-chlorobenzoyl chloride, if starting from the acid) or 2-chlorobenzoyl chloride
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Oxalyl chloride
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Methanol
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Aluminum chloride (AlCl₃)
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Chloroform or Dichloromethane (DCM)
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Sodium sulfate (Na₂SO₄)
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Ethyl acetate
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Heptane or Hexane
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Deionized water
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Sodium bicarbonate (NaHCO₃) solution
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Brine solution
Procedure:
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Preparation of 2-chlorobenzoylformyl chloride (Acid Chloride Formation):
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chlorobenzoic acid in an excess of thionyl chloride or oxalyl chloride with a catalytic amount of DMF.
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Gently reflux the mixture until the evolution of gas ceases.
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Remove the excess thionyl chloride or oxalyl chloride by distillation under reduced pressure to obtain crude 2-chlorobenzoyl chloride.
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-
Friedel-Crafts Acylation:
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In a separate flask, prepare a suspension of anhydrous aluminum chloride in a dry chlorinated solvent like chloroform or dichloromethane at 0°C.
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Slowly add methyl oxalyl chloride to the stirred suspension.
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After stirring for a short period, slowly add 2-chlorotoluene (or a suitable ortho-chlorinated benzene derivative) to the reaction mixture while maintaining the temperature at 0°C.
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Allow the reaction to stir at room temperature for several hours to overnight.
-
-
Work-up and Purification:
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Carefully pour the reaction mixture into a beaker containing ice and water to quench the reaction.
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Separate the organic layer and extract the aqueous layer with dichloromethane.
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Combine the organic layers and wash sequentially with water, a saturated solution of sodium bicarbonate, and brine.
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Dry the organic layer over anhydrous sodium sulfate and filter.
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Evaporate the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and heptane/hexane as the eluent.
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Logical Workflow for Synthesis:
Caption: Synthetic workflow for Methyl 2-(2-chlorophenyl)-2-oxoacetate.
Spectroscopic Data
Detailed spectroscopic data for Methyl 2-(2-chlorophenyl)-2-oxoacetate is not explicitly available in the searched literature. However, based on the known spectra of analogous compounds, the expected spectral characteristics can be inferred.
Table 3: Predicted Spectroscopic Data
| Technique | Expected Peaks/Signals |
| ¹H NMR | Aromatic protons (multiplet, ~7.2-7.8 ppm), Methyl protons (singlet, ~3.9 ppm). |
| ¹³C NMR | Carbonyl carbons (~160-190 ppm), Aromatic carbons (~125-140 ppm), Methyl carbon (~53 ppm). |
| IR (Infrared) | C=O stretching (ester and ketone, ~1680-1750 cm⁻¹), C-O stretching (~1100-1300 cm⁻¹), C-Cl stretching (~700-800 cm⁻¹), Aromatic C-H stretching (~3000-3100 cm⁻¹). |
| Mass Spec (MS) | Molecular ion peak (M⁺) at m/z 198 (for ³⁵Cl) and 200 (for ³⁷Cl). Fragmentation patterns would likely show loss of the methoxy group (-OCH₃) and the carbonyl group (-CO). |
Applications in Research and Drug Development
The primary documented relevance of Methyl 2-(2-chlorophenyl)-2-oxoacetate is as a key intermediate and a known impurity in the synthesis of the widely used antiplatelet drug, Clopidogrel.[1] Its presence as an impurity necessitates its synthesis as a reference standard for analytical method development and validation in the quality control of Clopidogrel active pharmaceutical ingredient (API) and formulated products.
Logical Relationship to Clopidogrel:
Caption: Role as an intermediate and impurity in Clopidogrel synthesis.
Safety Information
Methyl 2-(2-chlorophenyl)-2-oxoacetate is classified as harmful and requires careful handling in a laboratory setting.
Table 4: GHS Hazard Information
| Pictogram | GHS07 (Harmful) |
| Signal Word | Warning |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
| Precautionary Statements | P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P405, P501 |
Source:[2]
Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
Methyl 2-(2-chlorophenyl)-2-oxoacetate is a valuable chemical intermediate, particularly in the pharmaceutical industry due to its role in the synthesis of Clopidogrel. This guide provides essential technical information to support its synthesis, analysis, and safe handling in a research and development environment. Further investigation into its potential applications in other areas of organic synthesis may be a subject of future research.





